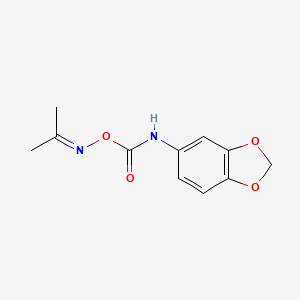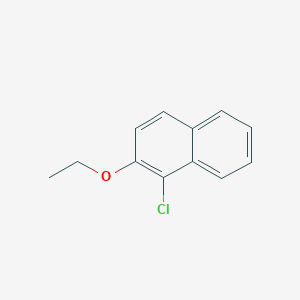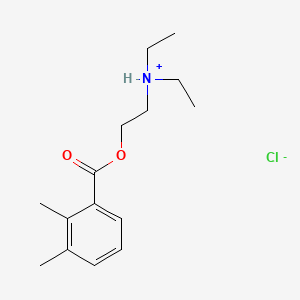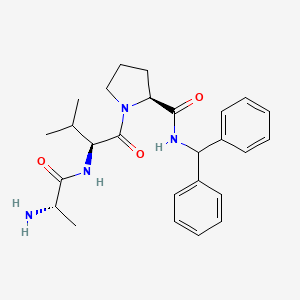
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide is a synthetic peptide compound It is composed of three amino acids: L-alanine, L-valine, and L-proline, with a diphenylmethyl group attached to the nitrogen atom of the proline residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide typically involves the stepwise coupling of the amino acids L-alanine, L-valine, and L-proline. The diphenylmethyl group is introduced through a specific reaction with the proline residue. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid (L-alanine) to a solid support resin.
Step 2: The amino group of L-alanine is protected with a suitable protecting group (e.g., Fmoc or Boc).
Step 3: The second amino acid (L-valine) is coupled to the deprotected amino group of L-alanine using a coupling reagent such as HBTU or DIC.
Step 4: The protecting group is removed, and the third amino acid (L-proline) is coupled in a similar manner.
Step 5: The diphenylmethyl group is introduced by reacting the proline residue with diphenylmethyl chloride in the presence of a base such as triethylamine.
Step 6: The peptide is cleaved from the resin and purified using techniques such as HPLC.
-
Solution-Phase Peptide Synthesis
Step 1: The amino acids are protected with suitable protecting groups.
Step 2: The amino acids are coupled stepwise in solution using coupling reagents.
Step 3: The diphenylmethyl group is introduced through a reaction with diphenylmethyl chloride.
Step 4: The protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis with optimization for yield and purity. Automation and advanced purification techniques are often employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide or its functional groups.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide or its functional groups.
Substitution: Peptides with substituted functional groups.
科学的研究の応用
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activity and interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
作用機序
The mechanism of action of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group may enhance the compound’s binding affinity and specificity. The peptide can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
L-Alanyl-L-valyl-N-1-naphthyl-L-alaninamide: Similar peptide structure with a naphthyl group instead of a diphenylmethyl group.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
N-Acetyl-L-alanyl-L-glutamine: Another peptide with an acetyl group and different amino acids.
Uniqueness
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide is unique due to the presence of the diphenylmethyl group, which can significantly influence its chemical and biological properties. This group may enhance the compound’s stability, binding affinity, and specificity, making it distinct from other similar peptides.
特性
分子式 |
C26H34N4O3 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzhydrylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H34N4O3/c1-17(2)22(28-24(31)18(3)27)26(33)30-16-10-15-21(30)25(32)29-23(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,17-18,21-23H,10,15-16,27H2,1-3H3,(H,28,31)(H,29,32)/t18-,21-,22-/m0/s1 |
InChIキー |
WKJJKOCFFPMSNU-NYVOZVTQSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


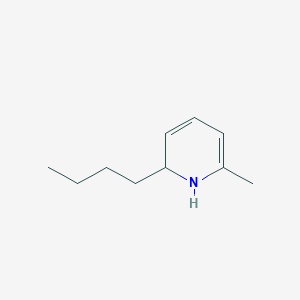
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
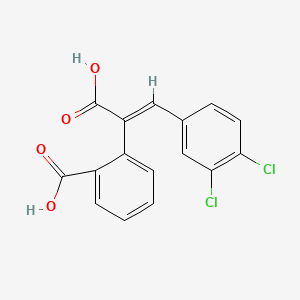
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

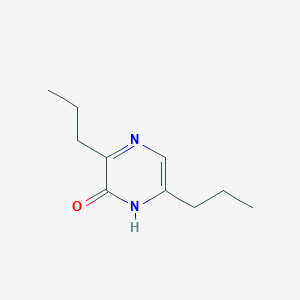
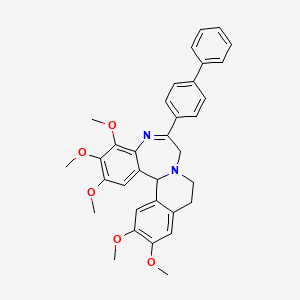

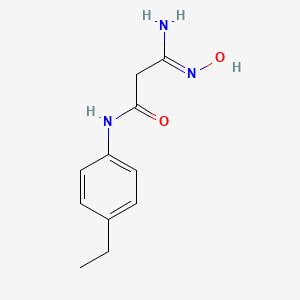
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
